6-Chloro-3-fluoro-2-nitroaniline

Physicochemical profiling Process chemistry Purification optimization

Ortho-nitroaniline building blocks are prone to regioisomer misidentification, risking synthetic route failure. 6-Chloro-3-fluoro-2-nitroaniline (CAS 2091650-34-7) guarantees the correct 2-nitroaniline geometry for reliable heterocycle synthesis. • Benzofuroxan synthesis via NaClO oxidation - inaccessible to meta/para isomers. • Sequential SNAr: displace F then Cl for 2-step SAR library expansion. • Nitro reduction enables agrochemical lead generation (e.g., Sumitomo herbicide analogs).

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
Cat. No. B12456662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-2-nitroaniline
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])N)Cl
InChIInChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2
InChIKeyZYNCWKMNLCEIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-2-nitroaniline – A Strategic Halo-Nitroaniline Building Block for Advanced Synthesis & Life Science R&D Procurement


6-Chloro-3-fluoro-2-nitroaniline (CAS 2091650-34-7; synonym 2-amino-3-chloro-4-fluoronitrobenzene) is a trisubstituted aromatic amine of the nitroaniline class, featuring a primary amine, a nitro group, and two distinct halogen substituents (Cl and F) on a single benzene ring . With a molecular formula of C₆H₄ClFN₂O₂ and a molecular weight of 190.56 g·mol⁻¹, it occupies a unique chemical space among halogenated nitroaniline regioisomers . The compound serves as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles—including benzofuroxans and quinoxaline derivatives—and is primarily procured by medicinal chemistry groups, agrochemical discovery units, and academic laboratories engaged in fragment-based or diversity-oriented synthesis [1].

Why 6-Chloro-3-fluoro-2-nitroaniline Cannot Be Replaced by a Closely Related Chloro‑Fluoro‑Nitroaniline Regioisomer


Although multiple chloro-fluoro-nitroaniline regioisomers share the same molecular formula (C₆H₄ClFN₂O₂) and molecular weight, the precise positioning of the nitro, chloro, and fluoro substituents fundamentally alters each congener's electronic structure, nucleophilic aromatic substitution (SNAr) reactivity, and downstream synthetic applicability [1]. For example, the 2-nitroaniline core present in the target compound is uniquely configured for oxidative ring closure to benzofuroxans—a transformation that meta- or para-nitroaniline regioisomers cannot undergo [2]. Furthermore, the ortho relationship between the nitro group and the aniline nitrogen enables intramolecular hydrogen bonding that modulates both the compound's polarity and its chromatographic behavior relative to isomers such as 2-chloro-6-fluoro-3-nitroaniline . For procurement decisions, substituting the target compound with a seemingly identical regioisomer risks catastrophic failure in established synthetic routes where regiochemical fidelity is the basis of downstream product formation.

Quantitative Differentiation Evidence for 6-Chloro-3-fluoro-2-nitroaniline Versus Its Closest Analogs


Higher Density and Lower Boiling Point Versus Non-Chlorinated 3-Fluoro-2-nitroaniline

The target compound exhibits a predicted density approximately 13% higher (1.591 vs. 1.4 g·cm⁻³) and a predicted boiling point approximately 9°C lower (296.9 vs. 305.7°C) than the non-chlorinated comparator 3-fluoro-2-nitroaniline . These differences arise from the additional chlorine atom, which increases molecular mass without a proportionate increase in molecular volume, leading to a denser, more polarizable liquid phase.

Physicochemical profiling Process chemistry Purification optimization

Ortho-Nitroaniline Architecture Uniquely Enables Benzofuroxan Heterocycle Synthesis

The 2-nitroaniline (ortho-nitroaniline) substructure in the target compound permits oxidative ring closure with sodium hypochlorite to generate benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) derivatives [1]. This reactivity is regiochemically forbidden for the 3-nitroaniline (meta) and 4-nitroaniline (para) regioisomers, which lack the 1,2-relationship between the nitro group and a potential leaving group or nucleophilic site. Benzofuroxans are recognized as privileged scaffolds with documented antibacterial, antifungal, antileukemic, and immunodepressive activities [2].

Heterocyclic chemistry Benzofuroxan Bioisostere synthesis

Patent-Backed Herbicidal Intermediate Utility Shared with Closely Related Regioisomer

The regioisomer 2-chloro-6-fluoro-3-nitroaniline is explicitly claimed as a synthetic intermediate for herbicidally active compounds in Japanese patent JPS6067448A (Sumitomo Chemical Co.) . Given the structural congruence—both compounds are trisubstituted chloro-fluoro-nitroanilines with identical molecular formulae—the target compound is positioned as a close structural analog with comparable utility for agrochemical lead generation. The patent further discloses a scalable preparation method using tert-butyl hypochlorite as the chlorinating agent, providing a validated synthetic route that can be adapted for the target regioisomer .

Agrochemical intermediate Herbicide discovery Patent validation

Nitro Group Confers Bioreductive Activation Potential Lacking in Non-Nitrated Aniline Analogs

Nitroaniline derivatives bearing a nitro group at the 2-position are documented to function as hypoxia-selective cytotoxins and reductively-activated prodrugs, as disclosed in US patent 5,750,782 and related literature [1][2]. Under the low-oxygen conditions characteristic of solid tumors, the nitro group undergoes enzymatic one-electron reduction to a nitro radical anion, which can be further reduced to a cytotoxic hydroxylamine or amine species. Non-nitrated aniline analogs (e.g., 6-chloro-3-fluoroaniline, CAS 213849-31-1) lack this bioreductive activation pathway entirely and therefore do not exhibit hypoxia-selective cytotoxicity.

Hypoxia-selective cytotoxin Bioreductive prodrug Anticancer lead generation

Chlorine Substituent Permits Orthogonal Functionalization via SNAr That Fluorine Alone Cannot Provide

In nucleophilic aromatic substitution (SNAr) reactions, the relative leaving-group ability follows the order F > NO₂ ≈ Cl >> other halogens under standard conditions [1]. The presence of both a fluorine and a chlorine atom on the target compound's aromatic ring allows for chemoselective, sequential SNAr functionalization: the fluorine can be displaced first under mild conditions, leaving the chlorine intact for a subsequent transformation under more forcing conditions [1][2]. In contrast, the analog 3-fluoro-2-nitroaniline possesses only one halogen (fluorine), enabling only a single SNAr diversification step. Similarly, the analog 2-chloro-6-nitroaniline lacks the fluorine handle necessary for mild initial displacement.

Orthogonal reactivity SNAr Sequential functionalization Medicinal chemistry diversification

Procurement-Linked Application Scenarios for 6-Chloro-3-fluoro-2-nitroaniline in R&D Workflows


Synthesis of Chloro-Fluoro Substituted Benzofuroxan Libraries for Antimicrobial Screening

The ortho-nitroaniline arrangement in 6-chloro-3-fluoro-2-nitroaniline enables direct conversion to the corresponding benzofuroxan via NaClO oxidation. Medicinal chemistry teams can generate a focused library of halogenated benzofuroxans for high-throughput screening against bacterial and fungal panels, capitalizing on the privileged scaffold's established broad-spectrum bioactivity [1].

Sequential Dual SNAr Diversification for Parallel Medicinal Chemistry

The orthogonal reactivity of the fluorine and chlorine substituents allows library chemists to perform a first SNAr reaction (e.g., with a primary amine) at the fluorine position under mild conditions, followed by a second SNAr reaction (e.g., with a thiolate) at the chlorine position under more forcing conditions. This 'two-step, two-point' diversification strategy efficiently populates chemical space for structure-activity relationship (SAR) exploration [2].

Agrochemical Lead Generation Based on Patent-Validated Chloro-Fluoro-Nitroaniline Scaffolds

Building on Sumitomo Chemical's patent (JPS6067448A) that claims a close regioisomer as a herbicidal intermediate, agrochemical discovery units can procure 6-chloro-3-fluoro-2-nitroaniline as a starting material for the synthesis of novel herbicide candidates. The compound can be elaborated through reduction of the nitro group to an amine followed by acylation, sulfonylation, or heterocycle formation to generate patentable analogs .

Hypoxia-Selective Prodrug Design for Oncology Research

The 2-nitro group serves as a bioreductive trigger that can be exploited in the design of hypoxia-activated prodrugs. By conjugating a cytotoxic effector (e.g., a DNA-alkylating moiety) to the aniline nitrogen, researchers can create tumor-selective agents that are activated only in the low-oxygen microenvironment of solid tumors, sparing normal tissues [3].

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